[2-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
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Overview
Description
2-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and 3-pyridinecarboxylic acid.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 2-hydroxybenzaldehyde using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine to form 2-(methoxymethoxy)benzaldehyde.
Condensation Reaction: The protected benzaldehyde is then subjected to a condensation reaction with 3-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired product.
Industrial Production Methods
Industrial production of 2-(Methoxymethoxy)phenylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridin-3-yl methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(methoxymethoxy)benzoic acid or 2-(methoxymethoxy)benzaldehyde.
Reduction: Formation of 2-(methoxymethoxy)phenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of 2-(Methoxymethoxy)phenylmethanone are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)phenylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethoxy)phenylmethanone
- 2-(Methoxymethoxy)phenylmethanone
- 2-(Methoxymethoxy)phenylethanone
Uniqueness
Compared to similar compounds, 2-(Methoxymethoxy)phenylmethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridinyl group can significantly affect the compound’s interaction with biological targets and its overall chemical properties.
This detailed overview provides a comprehensive understanding of 2-(Methoxymethoxy)phenylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-7-3-2-6-12(13)14(16)11-5-4-8-15-9-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDCMZBPSVKHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245073 |
Source
|
Record name | [2-(Methoxymethoxy)phenyl]-3-pyridinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474534-40-2 |
Source
|
Record name | [2-(Methoxymethoxy)phenyl]-3-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474534-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methoxymethoxy)phenyl]-3-pyridinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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